molecular formula C18H23N3O4S B12265568 4-Ethoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole

4-Ethoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole

Cat. No.: B12265568
M. Wt: 377.5 g/mol
InChI Key: HXXDZTYVCHFNIN-UHFFFAOYSA-N
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Description

4-Ethoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound features morpholine groups, which are known for their presence in various biologically active molecules and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole typically involves multiple steps, including coupling, cyclization, and reduction reactions. The starting materials often include amino alcohols and α-haloacid chlorides . A common synthetic route involves the following steps:

    Coupling Reaction: Amino alcohols react with α-haloacid chlorides to form intermediate compounds.

    Cyclization: The intermediate compounds undergo cyclization to form morpholine rings.

    Reduction: The final step involves the reduction of the intermediate compounds to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-Ethoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole is unique due to its specific structure, which combines the benzothiazole ring with morpholine groups. This unique structure imparts specific chemical and biological properties, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C18H23N3O4S

Molecular Weight

377.5 g/mol

IUPAC Name

[4-(4-ethoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C18H23N3O4S/c1-2-24-13-4-3-5-15-16(13)19-18(26-15)21-8-11-25-14(12-21)17(22)20-6-9-23-10-7-20/h3-5,14H,2,6-12H2,1H3

InChI Key

HXXDZTYVCHFNIN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCOC(C3)C(=O)N4CCOCC4

Origin of Product

United States

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